molecular formula C8H7ClO B074445 3'-Chloroacetophenone CAS No. 1341-24-8

3'-Chloroacetophenone

Cat. No. B074445
CAS RN: 1341-24-8
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3'-Chloroacetophenone has been explored through various chemical reactions, including Friedel-Crafts acylation, which is a pivotal method for synthesizing acylated phenones. For instance, the synthesis of 3,4-bimethyl-2′-chloro-acetophenone was achieved using a metal-loaded catalyst, demonstrating the efficiency of Friedel-Crafts acylation in producing chloroacetophenone derivatives with high yield under optimized conditions (Qin Jin-lan, 2009).

Molecular Structure Analysis

The molecular structure of chloroacetophenone derivatives has been elucidated using spectroscopic methods such as LC and IR spectrum, NMR spectroscopy, and X-ray crystallography. These studies reveal the detailed molecular geometry, confirming the presence of chloro and acetoxy groups in specific positions on the phenone ring, which significantly influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

Chloroacetophenone derivatives undergo various chemical reactions, including aromatic C-H amination, which demonstrates their reactivity towards synthesizing arylamine products with high yield. The reaction mechanisms often involve electrophilic substitution and rate-limiting steps influenced by the molecular structure of the chloroacetophenone derivatives (Ka-Ho Ng, Zhongyuan Zhou, Wing-Yiu Yu, 2013).

Physical Properties Analysis

The physical properties of chloroacetophenone derivatives, including melting points, boiling points, refractive index, and density, have been measured to understand their behavior in different conditions. These properties are crucial for determining the compound's suitability for various applications and for predicting its behavior in chemical reactions.

Chemical Properties Analysis

The chemical properties of 3'-Chloroacetophenone derivatives, such as reactivity, stability, and interactions with other molecules, are deeply influenced by their molecular structure. Studies have shown that the chloro group's presence can significantly enhance the compound's reactivity, making it a valuable intermediate in organic synthesis. The detailed analysis of these properties helps in understanding the compound's potential in chemical synthesis and its behavior under different chemical conditions.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: The α-bromination reaction of carbonyl compounds, including 3’-Chloroacetophenone, is a significant topic in the field of organic chemistry . This reaction is particularly important because α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application in Riot Control

  • Specific Scientific Field: Riot Control .
  • Summary of the Application: Phenacyl Chloride has been historically used as a riot control agent, where it is designated CN . It is thermally stable and is the only tear agent that is distillable at ambient conditions .
  • Methods of Application or Experimental Procedures: It is typically dispersed as an aerosol, and upon contact with mucous membranes (eyes, nose, mouth), it causes an intense burning sensation and tearing . This makes it effective for crowd control and other situations where non-lethal force is required .
  • Results or Outcomes: Due to its significantly greater toxicity, it has largely been supplanted by CS gas . Even though CN is still supplied to paramilitary and police forces in a small pressurized aerosol known as “Mace” or tear gas, its use is falling as pepper spray both works and disperses more quickly than CN and is less toxic than CN .

Safety And Hazards

3’-Chloroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Based on a review of the literature, many chalcone–heterocycle hybrids, including 3’-Chloroacetophenone, appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Thus, this review may prove to be beneficial for the development and design of new potent therapeutic drugs based on previously developed strategies .

properties

IUPAC Name

1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJBXKHMMQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059182
Record name Ethanone, 1-(3-chlorophenyl)-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloroacetophenone

CAS RN

99-02-5
Record name 1-(3-Chlorophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-chloroacetophenone
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 36.7 mL (0.11 mole) of methylmagnesium bromide (3.0M in diethyl ether) is stirred, and a solution of 13.8 grams (0.10 mole) of 3-chlorobenzonitrile in 50 mL of dry tetrahydrofuran is added slowly dropwise. Upon completion of addition, the reaction mixture is warmed to reflux where it is stirred for about 18 hours. After this time the reaction mixture is cooled to ambient temperature, and about 40 mL of methanol is added dropwise. Upon completion of addition, the reaction mixture is stirred for two hours and then filtered. The filtrate is then stirred for about 18 hours with 35 grams of silica gel and 100 mL of water. The mixture is filtered, and the filtrate is diluted with ethyl acetate. The mixture is then washed with water, and the organic layer is dried with magnesium sulfate. The mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding methyl 3-chlorophenyl ketone.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
Z Fan, S Shan, WX Hu, DJ Xu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C14H11ClN4O4, were obtained from a condensation reaction of m-chloroacetophenone and 2,4-dinitrophenylhydrazine. The two benzene rings of the …
Number of citations: 6 scripts.iucr.org
S Shan, Z Fan, DJ Xu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… {systematic name [(1E)-1-aza-2-(3-chlorophenyl)prop-1-enyl](2,4,6-trinitrophenyl)amine}, C14H10ClN5O6, were obtained from a condensation reaction of 3-chloroacetophenone and 2,…
Number of citations: 4 scripts.iucr.org
H Jensen, K Daasbjerg - Acta Chemica Scandinavica, 1998 - researchgate.net
… the radical anion of 3-chloroacetophenone, k, the dimerization rate constant of the radical anion of 3-chloroacetophenone, 2k,,, and the standard potential of 3-chloroacetophenone, E, …
Number of citations: 28 www.researchgate.net
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… Some compounds were highly toxic, such as 3‐chloroacetophenone, 3‐bromoacetophenone and CHAP, while some were similar to the DMSO‐exposed control, such as 3‐…
Number of citations: 54 academic.oup.com
FK Higson, DD Focht - Applied and Environmental Microbiology, 1990 - Am Soc Microbiol
… (44) 3'-Chloroacetophenone ............................................ Chlorocatechol ....................… 1.13 3'-Chloroacetophenone … Proposed pathway for the degradation of 3'-chloroacetophenone by strain …
Number of citations: 51 journals.asm.org
RE Cripps - Biochemical Journal, 1975 - portlandpress.com
1. An organism that utilizes acetophenone as sole source of carbon and energy was isolated in pure culture and tentatively identified as an Arthrobacter sp. 2. Cell-free extracts of the …
Number of citations: 88 portlandpress.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A defined mixed culture, consisting of an Arthrobacter sp. and a Micrococcus sp. and able to grow with 4-chloroacetophenone as a sole source of carbon and energy, was isolated. 4-…
Number of citations: 42 journals.asm.org
A Carlin, N Gregory, J Simmons - Journal of Pharmaceutical and …, 1998 - Elsevier
… Glass vials (we used 20 ml scintillation vials), benzaldehyde, D-sorbitol (97%), 3-chloroacetophenone and benzalazine were obtained from Aldrich Chemical (Milwaukee, WI). …
Number of citations: 49 www.sciencedirect.com
DW Hansen Jr, JE Sinsheimer… - The Journal of Organic …, 1976 - ACS Publications
… The dehydration pathway is in direct competition with fragmentation of 1 to 3-chloroacetophenone (4) and 2-benzylpyridine (5). Exclusive thermal rearrangement of 1 to 4 and 5 is the …
Number of citations: 5 pubs.acs.org

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